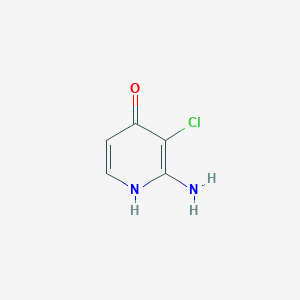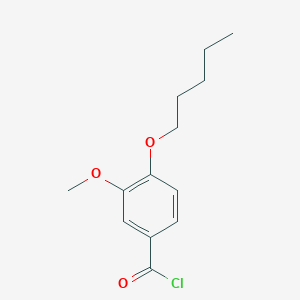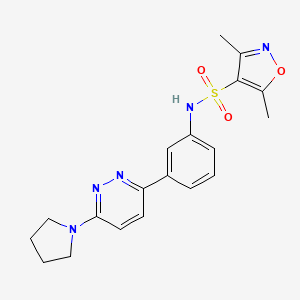
2-Amino-3-chloropyridin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-Amino-3-chloropyridin-4-ol is closely related to various chlorinated pyridines and pyrimidines that have been synthesized and studied for their structural, chemical, and biological properties. While the specific compound this compound is not directly mentioned in the provided papers, the related compounds provide valuable insights into the potential characteristics and behaviors of chlorinated pyridines and pyrimidines.
Synthesis Analysis
The synthesis of chlorinated pyridines and pyrimidines can be achieved through various methods. For instance, an efficient large-scale synthesis of 2-amino-4-chloropyridine has been reported, which could potentially be adapted for the synthesis of this compound . The synthesis process involves modifications of existing literature procedures and has been proven to be feasible for large-scale preparation . Additionally, the synthesis of oligomeric compounds from aminopyridines has been explored, indicating the potential for creating polymers and oligomers from chlorinated pyridines .
Molecular Structure Analysis
The molecular structures of chlorinated pyridines and pyrimidines have been extensively characterized using various techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and quantum chemical investigations . These compounds often exhibit interesting hydrogen bonding interactions, which stabilize their crystal structures . For example, 2-amino-4-chloropyrimidine derivatives have been shown to form hydrogen-bonded dimers and aggregates, influencing their overall crystal packing .
Chemical Reactions Analysis
Chlorinated pyridines and pyrimidines can undergo various chemical reactions, including the formation of Schiff bases and metal complexes . These reactions can significantly alter the physical and chemical properties of the compounds, leading to potential applications in materials science and medicinal chemistry. The formation of Schiff bases and their metal complexes has been studied for their antimicrobial properties, indicating the biological relevance of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated pyridines and pyrimidines have been characterized through different analytical techniques. Thermal analysis has been used to assess the stability of these compounds against thermal decomposition . Additionally, the electronic structures of these compounds have been investigated, revealing polarization and charge separation within the molecules . The solubility and molecular weight distribution of oligomeric compounds derived from chlorinated pyridines have also been determined, providing insights into their potential applications .
Scientific Research Applications
Synthesis and Chemical Modification
Synthesis Methods : A method for preparing 3-amino-2-chloropyridines, including 2-Amino-3-chloropyridin-4-OL, involves the addition of various substituents at the 4-position, such as methyl, phenyl, and cyano groups (Bakke & Říha, 2001).
Role in Chemical Reactions : This compound can undergo selective amination catalyzed by a palladium-Xantphos complex, primarily yielding 5-amino-2-chloropyridine (Ji, Li, & Bunnelle, 2003).
Biological and Medicinal Research
Antibacterial Properties : Schiff bases containing 2-((2-chloro-4-methylbenzylidene) amino) pyridin-4-ol have shown antibacterial activity, particularly with Pt (II) complexes being more active against bacteria (Khan et al., 2014).
Interaction with DNA : Studies have been conducted on Schiff base ligands derived from 2,6-diaminopyridine and their complexes, focusing on their interaction with DNA and potential as drug candidates (Kurt et al., 2020).
Material Science and Catalysis
Photocatalytic Degradation : The photocatalytic degradation of 3-amino-2-chloropyridine, a model compound for pyridine-containing pesticides, has been studied, showing its breakdown into simpler substances like carbon dioxide and water (Abramović et al., 2004).
Magnetic Properties : The magnetic properties of compounds derived from this compound, like bis(3-amino-2-chloropyridinium)tetrachlorocuprate(II), have been explored, revealing weak antiferromagnetic interactions (Herringer et al., 2009).
Safety and Hazards
properties
IUPAC Name |
2-amino-3-chloro-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H3,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSUFQDEAQWONH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3005812.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B3005814.png)
amine](/img/structure/B3005816.png)


![Tert-butyl 4-[2-methyl-1-(prop-2-enoylamino)propan-2-yl]piperidine-1-carboxylate](/img/structure/B3005819.png)
![methyl 5-(((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B3005821.png)
![N-[2-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]but-2-ynamide](/img/structure/B3005822.png)
![methyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B3005823.png)
![1-[Benzenesulfonyl(methyl)amino]-4-fluorosulfonyloxybenzene](/img/structure/B3005824.png)

![7-cyclopropyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005829.png)